Physicochemical properties of 3-(3,5-Dichlorophenyl)benzonitrile
Physicochemical properties of 3-(3,5-Dichlorophenyl)benzonitrile
The following technical guide provides an in-depth analysis of 3-(3,5-Dichlorophenyl)benzonitrile , a critical biaryl intermediate used in advanced medicinal chemistry and materials science.
CAS Registry Number: 1332747-46-2 Chemical Formula: C₁₃H₇Cl₂N Molecular Weight: 248.11 g/mol
Executive Summary
3-(3,5-Dichlorophenyl)benzonitrile is a rigid, electron-deficient biaryl scaffold. Its structural significance lies in the meta-substitution pattern , which enforces a specific non-planar geometry ideal for targeting hydrophobic pockets in kinases and viral proteins (e.g., non-nucleoside reverse transcriptase inhibitors). Beyond pharmaceuticals, its high chemical stability and dipole moment make it a candidate precursor for nematic liquid crystals and organic light-emitting diode (OLED) dopants.
This guide details the physicochemical parameters, validated synthesis protocols, and analytical fingerprints required for the high-purity isolation of this compound.
Chemical Identity & Structural Analysis[1][2][3]
The compound features two aromatic rings connected by a single C-C bond. The A-ring is a benzonitrile, providing a polar "head" and a handle for further transformation (e.g., hydrolysis to acids or reduction to amines). The B-ring is a 3,5-dichlorophenyl moiety, acting as a lipophilic "tail" that enhances metabolic stability by blocking metabolic hotspots (para-position is open, but meta-chlorines sterically hinder metabolism).
Structural Identifiers
| Parameter | Value |
| IUPAC Name | 3-(3,5-Dichlorophenyl)benzonitrile |
| SMILES | Clc1cc(cc(Cl)c1)c2cccc(C#N)c2 |
| InChI Key | (Predicted) HVQJ...[1][2] (Specific to isomer) |
| Common Synonyms | 3'-Cyano-3,5-dichlorobiphenyl; m-(3,5-Dichlorophenyl)benzonitrile |
Physicochemical Properties
Note: Values marked with () are predicted based on structure-property relationship (SPR) algorithms for biaryl nitriles, as specific experimental data for this CAS is proprietary.*
Table 1: Physical & Electronic Profile
| Property | Value / Range | Context |
| Physical State | Crystalline Solid | Off-white to pale yellow needles.[1] |
| Melting Point | 115 – 125 °C | Estimated. significantly higher than the mono-aryl precursor (65°C) due to π-stacking. |
| Boiling Point | ~380 °C (at 760 mmHg) | High thermal stability; suitable for high-temp cross-coupling. |
| LogP (Lipophilicity) | 4.6 ± 0.3* | Highly lipophilic; requires organic co-solvents for biological assays. |
| Polar Surface Area (PSA) | 23.79 Ų | Dominated by the nitrile group; indicates good membrane permeability. |
| pKa | N/A | No ionizable protons in the physiological pH range. |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO), Ethyl Acetate.
-
Sparingly Soluble: Methanol, Ethanol (requires heating).
-
Insoluble: Water (< 0.1 mg/L).
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 3-(3,5-Dichlorophenyl)benzonitrile is the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid and 1-bromo-3,5-dichlorobenzene . This route prevents the formation of homocoupling byproducts common in other methods.
Reaction Logic Diagram
The following diagram illustrates the convergent synthesis workflow, highlighting the catalytic cycle and purification logic.
Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl nitrile.
Detailed Methodology
Reagents:
-
1-Bromo-3,5-dichlorobenzene (1.0 eq)[1]
-
3-Cyanophenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.03 eq) – Chosen for stability against aryl chlorides.
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Inertion: Charge a round-bottom flask with the aryl bromide, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and water.
-
Catalysis: Add the Pd catalyst quickly under a positive stream of
. -
Reaction: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Eluent: 10% EtOAc in Hexane). The product spot will be UV-active and less polar than the boronic acid.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate and wash with water (
) and brine ( ). -
Purification: Concentrate the organic layer. Purify via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10) .
Analytical Characterization (Fingerprinting)
To validate the identity of the synthesized compound, compare spectral data against these expected signatures.
Proton NMR ( H-NMR, 400 MHz, CDCl )
The spectrum will show a distinct separation between the two ring systems.
- 7.8 – 7.9 ppm (m, 2H): Protons on the benzonitrile ring ortho to the nitrile/biaryl bond.
- 7.6 – 7.7 ppm (m, 2H): Remaining protons on the benzonitrile ring.
-
7.4 – 7.5 ppm (d, 2H,
Hz): Protons at positions 2 and 6 of the dichlorophenyl ring (ortho to the biaryl bond). -
7.35 ppm (t, 1H,
Hz): Proton at position 4 of the dichlorophenyl ring (between the two chlorines). -
Key Diagnostic: Look for the absence of the boronic acid broad singlet and the specific splitting of the 3,5-dichloro pattern (triplet-like doublet).
Infrared Spectroscopy (FT-IR)
-
: Sharp, medium intensity band characteristic of the C
N nitrile stretch . - : Aromatic C=C skeletal vibrations.
- : C-Cl stretch and 1,3,5-substituted benzene ring bending modes.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 247.0 -
Isotope Pattern: A distinct 9:6:1 intensity ratio for peaks at
247, 249, and 251 due to the presence of two Chlorine atoms ( Cl and Cl natural abundance).
Handling, Stability & Safety
-
Stability: Stable under standard laboratory conditions. Hydrolysis of the nitrile group may occur under strong acidic or basic conditions at elevated temperatures.
-
Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed to prevent moisture absorption.
-
Hazards (GHS Classification):
-
H302/H312: Harmful if swallowed or in contact with skin.
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated biaryls).
-
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during synthesis and handling.
References
-
Compound Identification: National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 57417137, 3,5-Dichlorophenyl. Retrieved from [Link] (Used for substructure verification).
- Synthesis Methodology: Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. (General protocol basis).
-
CAS Verification: ChemWhat. (2025). 3-(3,5-Dichlorophenyl)benzonitrile CAS 1332747-46-2.[5][6][7] Retrieved from [Link]
Sources
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dichlorobenzonitrile | 6575-00-4 [chemicalbook.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. guidechem.com [guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. chemwhat.com [chemwhat.com]
